molecular formula C18H18F3N7 B6446836 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549017-41-4

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6446836
CAS No.: 2549017-41-4
M. Wt: 389.4 g/mol
InChI Key: SGUAYXWQNSMGIO-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, supplied for non-human research use only. It is not intended for human therapeutic or veterinary use. The compound is identified by CAS Number 2549017-41-4 and has a molecular formula of C18H18F3N7, with a molecular weight of approximately 389.38 g/mol . Its structure integrates multiple privileged heterocyclic motifs, including a pyrimidine core, a pyrazole substituent, and a piperazine-linked trifluoromethylpyridine group. This specific architecture is commonly investigated in medicinal chemistry for its potential to interact with biological targets such as kinase enzymes . Key physicochemical properties include an XLogP3 of 3.1, indicating moderate lipophilicity, and a topological polar surface area of 63 Ų . The compound is part of a class of molecules being explored for their utility in drug discovery and development, particularly as inhibitors or modulators of protein function . Researchers can utilize this high-purity chemical as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays.

Properties

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-13-24-16(11-17(25-13)28-6-2-5-23-28)27-9-7-26(8-10-27)15-4-3-14(12-22-15)18(19,20)21/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAYXWQNSMGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the breakdown of acetylcholine. The inhibition of cholinesterases can lead to increased levels of acetylcholine, which may have implications for neurological functions and disorders. Additionally, the compound’s interaction with proteins involved in cell signaling pathways suggests that it may modulate these pathways, potentially affecting various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by the compound’s pyrazole and pyrimidine rings, which fit into the enzyme’s active site and form stable complexes. Additionally, the compound may interact with other proteins involved in cell signaling, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cholinesterases and modulation of oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and protect against oxidative stress. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue permeability and binding affinity to cellular components. These properties determine the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and stress responses. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-Methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, with the CAS number 2549017-41-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₇
Molecular Weight389.4 g/mol
CAS Number2549017-41-4

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. The following sections detail these activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. Notably, one study reported IC50 values for certain derivatives against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that modifications to the pyrimidine framework can enhance anticancer efficacy .

Table: Anticancer Activity of Related Compounds

Compound StructureCell LineIC50 Value (µM)
2-Methyl-pyrimidine derivativeHCT-1166.2
Another derivativeT47D27.3

Neurological Activity

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Pyrimidines have been associated with modulating neurotransmitter systems, which could lead to therapeutic effects in conditions like depression and anxiety .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal health.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines : A review detailed various derivatives' synthesis and their effects on dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .
  • Antiviral Properties : Research on triazole derivatives has indicated that similar structures possess antiviral properties, suggesting a broader spectrum of activity for compounds like this compound .

Scientific Research Applications

Structure and Formula

  • Chemical Formula : C_{19}H_{22}F_{3}N_{7}
  • Molecular Weight : Approximately 397.5 g/mol

Medicinal Chemistry

The compound is being explored as a potential drug candidate in the field of medicinal chemistry. Its structure suggests possible interactions with biological targets, particularly in the modulation of specific receptors.

Case Study: Androgen Receptor Modulation

Research indicates that compounds with similar structures can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential to treat conditions like prostate cancer by selectively antagonizing androgen receptors without the side effects associated with traditional steroid therapies .

Anticancer Activity

Studies have shown that derivatives of pyrazole and pyrimidine can exhibit anticancer properties. The incorporation of trifluoromethyl groups is known to enhance the potency and selectivity of these compounds against cancer cell lines.

Case Study: In Vitro Studies

In vitro assays demonstrated that related compounds significantly inhibited the growth of prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Neuropharmacology

The piperazine ring in the compound suggests potential neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Effects

Preliminary studies indicate that similar compounds may exhibit antidepressant-like effects in animal models, suggesting a role in treating mood disorders .

Antimicrobial Activity

The presence of the pyrazole moiety has been linked to antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains.

Case Study: Bacterial Inhibition

Compounds structurally related to 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Androgen Receptor ModulationSARMsSelective antagonism in prostate cancer
AnticancerPyrazole derivativesInduction of apoptosis
NeuropharmacologyPiperazine analogsAntidepressant effects
AntimicrobialPyrazole-based compoundsInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Target Compound :

  • The target compound’s piperazine-pyridine substituent may confer brospectrum activity due to enhanced membrane permeability compared to Compound A’s propargyloxy group.

Pyridin-2-yl Acetamide Derivatives ()

Compound B : N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)

  • Key Features : Benzoyl-piperazine linked to pyridin-2-yl acetamide.
  • Physicochemical Data :
    • Melting point: 241–242°C
    • Molecular weight: 530 g/mol .

Compound C : N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)

  • Key Features : Methoxybenzoyl-piperazine substitution.
  • Physicochemical Data :
    • Melting point: 207–209°C
    • Molecular weight: 458 g/mol .

Comparison with Target Compound :

Anti-Tuberculosis Agents ()

Compound D : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543)

  • Key Features : Piperazine-linked trifluoromethylpyridine coupled to an imidazothiazole carboxamide.
  • Synthesis : EDC-mediated coupling (62% yield) .
  • Activity : Demonstrated intracellular efficacy against Mycobacterium tuberculosis.

Comparison with Target Compound :

Sulfonyl-Piperazine Derivatives ()

Compound E: {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)

  • Key Features : Sulfonyl-piperazine groups attached to pyrimidine.
  • Synthesis : Reacted with sulfonyl chlorides in ethylene dichloride .

Comparison with Target Compound :

  • Sulfonyl groups may improve enzymatic stability but reduce cell permeability compared to the target’s pyridine moiety.

Pyrazolo-Pyrimidine Hybrids ()

Compound F : 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

  • Key Features : Chlorine at position 2, pyrazole at position 3.
  • Synthesis : Substitution of dichloropyrimidine with pyrazole in DMA .

Comparison with Target Compound :

  • Replacement of chlorine with 2-methyl and addition of piperazine-pyridine likely enhances binding affinity for larger enzymatic pockets.

Critical Insights

Trifluoromethylpyridine Advantage : The target compound’s trifluoromethylpyridine group offers superior electron-withdrawing properties and lipophilicity compared to benzoyl or sulfonyl groups, enhancing target binding .

Piperazine Flexibility : The piperazine linker enables conformational adaptability, critical for interacting with diverse biological targets .

Agrochemical vs. Pharmaceutical Potential: While pyrazole-pyrimidine hybrids like Compound A excel in herbicidal activity, the target compound’s complexity suggests dual utility in drug discovery and agrochemistry.

Preparation Methods

Preparation of 2-Methyl-4,6-Dichloropyrimidine

The synthesis begins with cyclocondensation of β-keto esters or amidines. For example, ethyl acetoacetate reacts with guanidine hydrochloride under basic conditions to form 2-methyl-4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2-methyl-4,6-dichloropyrimidine.

Key Reaction Conditions :

  • Chlorination: POCl₃, reflux at 110°C for 6–8 hours.

  • Yield: ~85–90% (estimated from analogous protocols).

Preparation of the Piperazine-Trifluoromethylpyridine Intermediate

The piperazine-linked trifluoromethylpyridine side chain is synthesized separately and coupled to the pyrimidine core at position 6.

Synthesis of 1-(5-Trifluoromethylpyridin-2-yl)Piperazine

This intermediate is prepared via SNAr reaction between 2-chloro-5-trifluoromethylpyridine and piperazine. Two optimized methods are documented:

Method A: Acetonitrile-Mediated Reaction

  • Reactants : 2-Chloro-5-trifluoromethylpyridine (1 equiv), piperazine (3 equiv).

  • Conditions : Acetonitrile, reflux (82°C), 24 hours.

  • Workup : Filtration, solvent evaporation, distillation under reduced pressure.

  • Yield : 81.4%.

Method B: DMF/Triethylamine System

  • Reactants : 2-Chloro-5-trifluoromethylpyridine (1 equiv), piperazine (2.9 equiv), triethylamine (2 equiv).

  • Conditions : DMF, 100°C, 12 hours.

  • Workup : Chromatography on silica gel (ethyl acetate/methanol/triethylamine).

  • Yield : ~70–75%.

Final Coupling of Piperazine-Trifluoromethylpyridine to the Pyrimidine

The 6-chloro group of the pyrimidine intermediate undergoes substitution with 1-(5-trifluoromethylpyridin-2-yl)piperazine. This step often requires elevated temperatures and catalytic bases.

SNAr Reaction Protocol

  • Reactants : 2-Methyl-4-(1H-pyrazol-1-yl)-6-chloropyrimidine (1 equiv), 1-(5-trifluoromethylpyridin-2-yl)piperazine (1.1 equiv).

  • Conditions : Ethanol or tert-butanol, K₂CO₃ (2 equiv), 80–90°C, 24–48 hours.

  • Workup : Extraction with ethyl acetate, column chromatography (hexane/ethyl acetate).

  • Yield : 65–70%.

Catalytic Enhancement via Microwave Irradiation

Microwave-assisted synthesis reduces reaction times significantly. For example, heating at 120°C for 1 hour in DMF with K₂CO₃ achieves comparable yields (~68%).

Optimization and Challenges

Regioselectivity Considerations

The order of substitutions (pyrazole before piperazine) is critical to avoid steric hindrance. Introducing the bulkier piperazine group first reduces reactivity at position 4, making subsequent pyrazole coupling inefficient.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require higher temperatures.

  • Protic solvents (ethanol) favor milder conditions but prolong reaction times.

Purification Challenges

The final compound’s high molecular weight and polarity necessitate silica gel chromatography with gradient elution (e.g., hexane → ethyl acetate → methanol).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 2H, pyrazole-H), 6.90 (d, J = 8.8 Hz, 1H, pyridine-H), 3.80–3.60 (m, 8H, piperazine-H), 2.55 (s, 3H, CH₃).

  • MS (ESI) : m/z 389.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepMethod A (Traditional)Method B (Microwave)
Pyrazole Coupling 80°C, 12 h, 75% yield120°C, 1 h, 68% yield
Piperazine Coupling 90°C, 24 h, 70% yield100°C, 6 h, 65% yield
Total Time 36–48 hours7–8 hours

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective reagents and solvent recovery. Method A’s use of acetonitrile (low boiling point) facilitates solvent recycling, whereas Method B’s microwave approach reduces energy consumption .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this pyrimidine-piperazine derivative?

  • Methodological Answer :

  • Reagent Selection : Use ammonium acetate (NH4_4OAc) and glacial acetic acid (AcOH) under reflux (108°C) for cyclocondensation reactions to form the pyrimidine core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine’s 4- and 6-positions, while ethanol/water mixtures improve yields for piperazine coupling .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers, while recrystallization in ethanol removes unreacted trifluoromethylpyridine intermediates .

Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent integration (e.g., pyrazole’s aromatic protons at δ 7.2–8.1 ppm, piperazine’s CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 463.18) and fragmentation patterns matching the pyrimidine-piperazine scaffold .
  • Computational Predictions : ACD/Labs Percepta validates physicochemical properties (e.g., logP ≈ 3.2, PSA ≈ 60.9 Ų), aligning with experimental data .

Advanced Research Questions

Q. How can researchers systematically investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethylpyridine group with halogenated (e.g., Cl, Br) or electron-donating (e.g., OCH3_3) analogs to assess binding affinity changes in kinase inhibition assays .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or PI3K), focusing on hydrogen bonds between the pyrimidine N1 and kinase residues .
  • In Vitro Validation : Pair docking results with enzyme inhibition assays (IC50_{50}) and cellular proliferation studies (e.g., MTT assays) to correlate computational predictions with empirical activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities >2% (e.g., unreacted pyrazole intermediates) can skew IC50_{50} values .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., 37°C, 5% CO2_2) using the same cell line (e.g., HeLa vs. HEK293) to minimize variability .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and fluorescence polarization for competitive inhibition .

Q. How can computational modeling predict metabolic stability and toxicity risks?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility due to the piperazine moiety) and ProTox-II for hepatotoxicity alerts .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx; prioritize in vitro microsomal studies (e.g., human liver microsomes) to confirm predicted hydroxylation at the pyrimidine’s methyl group .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step synthetic protocols?

  • Methodological Answer :

  • Intermediate Characterization : Isolate and characterize intermediates (e.g., 5-(trifluoromethyl)pyridin-2-amine) via melting point analysis and FTIR to confirm functional groups before proceeding .
  • Reaction Monitoring : Use TLC (silica gel, UV visualization) at each step to track progress and adjust reaction times (e.g., 12–24 hrs for piperazine coupling) .

Q. Which in silico tools are optimal for analyzing piperazine-pyrrolidinone conformers?

  • Methodological Answer :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations (GROMACS, AMBER) to identify low-energy conformers of the piperazine ring in aqueous vs. lipid bilayer environments .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and predict dipole moments, aiding crystallography studies .

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